molecular formula C6H9F3O2S B14569818 Pent-4-EN-1-YL trifluoromethanesulfinate CAS No. 61795-03-7

Pent-4-EN-1-YL trifluoromethanesulfinate

Cat. No.: B14569818
CAS No.: 61795-03-7
M. Wt: 202.20 g/mol
InChI Key: PRSVTHSFFPZPDM-UHFFFAOYSA-N
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Description

Pent-4-en-1-yl trifluoromethanesulfinate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pent-4-en-1-yl group attached to a trifluoromethanesulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-4-en-1-yl trifluoromethanesulfinate typically involves the reaction of pent-4-en-1-ol with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

Pent-4-en-1-ol+Trifluoromethanesulfinyl chloridePent-4-en-1-yl trifluoromethanesulfinate+HCl\text{Pent-4-en-1-ol} + \text{Trifluoromethanesulfinyl chloride} \rightarrow \text{this compound} + \text{HCl} Pent-4-en-1-ol+Trifluoromethanesulfinyl chloride→Pent-4-en-1-yl trifluoromethanesulfinate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfinate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pent-4-en-1-yl sulfonate.

    Reduction: Formation of pent-4-en-1-yl sulfide.

    Substitution: Formation of various substituted pent-4-en-1-yl derivatives.

Scientific Research Applications

Pent-4-en-1-yl trifluoromethanesulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfinate groups into molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pent-4-en-1-yl trifluoromethanesulfinate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce the trifluoromethanesulfinate moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-yn-1-yl trifluoromethanesulfonate: Similar structure but with an alkyne group instead of an alkene.

    4-Penten-1-yl trifluoromethanesulfonate: Similar structure but with a sulfonate group instead of a sulfinyl group.

Uniqueness

Pent-4-en-1-yl trifluoromethanesulfinate is unique due to the presence of the trifluoromethanesulfinate group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

61795-03-7

Molecular Formula

C6H9F3O2S

Molecular Weight

202.20 g/mol

IUPAC Name

pent-4-enyl trifluoromethanesulfinate

InChI

InChI=1S/C6H9F3O2S/c1-2-3-4-5-11-12(10)6(7,8)9/h2H,1,3-5H2

InChI Key

PRSVTHSFFPZPDM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOS(=O)C(F)(F)F

Origin of Product

United States

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